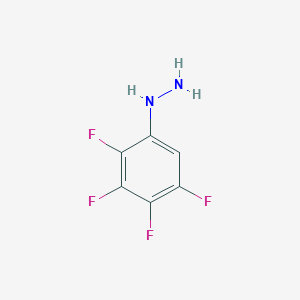
1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1h-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a bromophenyl group attached to a pyrazolone ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 3-bromobenzaldehyde with acetophenone to form a chalcone intermediate, which is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazolone compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The pyrazolone ring can undergo oxidation to form corresponding pyrazole derivatives, while reduction reactions can modify the substituents on the ring.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrazolones
- Biaryl compounds
- Oxidized pyrazole derivatives
科学的研究の応用
1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Pathways Involved: It can affect signaling pathways related to inflammation, pain, and microbial growth, leading to its therapeutic effects.
類似化合物との比較
1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Chlorine atom instead of bromine, affecting its reactivity and biological activity.
1-(3-Bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one: Ethyl group instead of methyl, altering its physical and chemical properties.
Uniqueness: 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one stands out due to the specific positioning of the bromine atom, which influences its reactivity in substitution reactions and its potential biological activities. The presence of the bromine atom also enhances its ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC名 |
2-(3-bromophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3 |
InChIキー |
NPWJUFDKVLZEKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B15051017.png)


![1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051046.png)
![(1R)-1-((5R,6R,6AR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B15051064.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051067.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15051075.png)



![12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one](/img/structure/B15051086.png)
